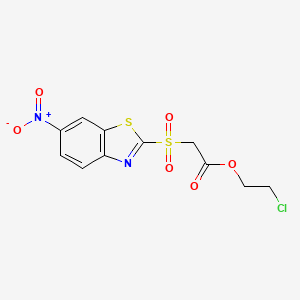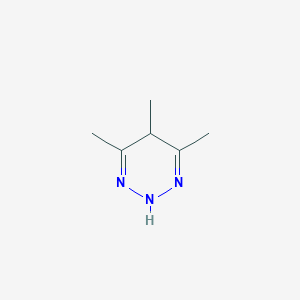
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves multiple steps. One common method includes the reaction of 2-cyano-10-phenothiazine with 3-chloropropylamine to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic effects in treating psychiatric disorders and its pharmacokinetics.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
Wirkmechanismus
The compound exerts its effects primarily by blocking dopamine receptors in the brain, which helps reduce symptoms of psychosis. It also has affinity for other neurotransmitter receptors, including serotonin and histamine receptors, contributing to its tranquilizing effects. The molecular targets and pathways involved include the dopaminergic and serotonergic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its sedative effects and used in similar therapeutic contexts.
Fluphenazine: A potent antipsychotic with a longer duration of action.
Uniqueness
Ethanol, 2-(2-(4-(3-(2-cyano-10-phenothiazinyl)propyl)-1-piperazinyl)ethoxy)-, dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its tranquilizing effects are particularly beneficial in managing anxiety and agitation in psychiatric patients .
Eigenschaften
CAS-Nummer |
73927-25-0 |
|---|---|
Molekularformel |
C24H32Cl2N4O2S |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
10-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]propyl]phenothiazine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C24H30N4O2S.2ClH/c25-19-20-6-7-24-22(18-20)28(21-4-1-2-5-23(21)31-24)9-3-8-26-10-12-27(13-11-26)14-16-30-17-15-29;;/h1-2,4-7,18,29H,3,8-17H2;2*1H |
InChI-Schlüssel |
MQYMGMDSFLNOBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CCOCCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)












